molecular formula C11H11FO2 B11903048 3-Fluorocyclobutyl benzoate

3-Fluorocyclobutyl benzoate

Cat. No.: B11903048
M. Wt: 194.20 g/mol
InChI Key: CXOZOEUBFHFXQV-UHFFFAOYSA-N
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Description

3-Fluorocyclobutyl benzoate is an organic compound with the molecular formula C11H11FO2 It is a derivative of benzoic acid, where the benzoate group is attached to a 3-fluorocyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutyl benzoate typically involves the esterification of 3-fluorocyclobutanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclobutyl benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutyl benzoates.

Scientific Research Applications

3-Fluorocyclobutyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutyl benzoate involves its interaction with specific molecular targets. The fluorine atom in the cyclobutyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

    3,3-Difluorocyclobutyl benzoate: Similar structure but with two fluorine atoms on the cyclobutyl ring.

    Cyclobutyl benzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness: 3-Fluorocyclobutyl benzoate is unique due to the presence of a single fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to non-fluorinated or difluorinated analogs.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(3-fluorocyclobutyl) benzoate

InChI

InChI=1S/C11H11FO2/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

CXOZOEUBFHFXQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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